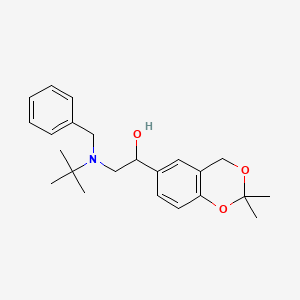
N-Benzyl Salbutamol Acetonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl Salbutamol Acetonide is a chemical compound with the molecular formula C23H31NO3 and a molecular weight of 369.51 g/mol . It is a derivative of Salbutamol, a well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of Salbutamol and an acetonide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl Salbutamol Acetonide typically involves the following steps:
N-Benzylation: Salbutamol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-Benzyl Salbutamol.
Acetonide Formation: The N-Benzyl Salbutamol is then treated with acetone in the presence of an acid catalyst like p-toluenesulfonic acid to form the acetonide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale N-Benzylation using industrial reactors.
- Acetonide formation under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: N-Benzyl Salbutamol Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions where the benzyl or acetonide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
N-Benzyl Salbutamol Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential effects on adrenergic receptors and neurotransmission.
Industry: Utilized in the development of new bronchodilators and other pharmaceutical agents.
作用機序
N-Benzyl Salbutamol Acetonide exerts its effects by acting as a beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways, leading to the activation of adenylate cyclase. This increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. The activation of protein kinase A results in the relaxation of smooth muscle cells, leading to bronchodilation and relief from bronchospasm .
類似化合物との比較
Salbutamol (Albuterol): A widely used bronchodilator with a similar mechanism of action but without the benzyl and acetonide groups.
Levosalbutamol (Levalbuterol): An enantiomerically pure form of Salbutamol with higher selectivity for beta-2 adrenergic receptors.
Fenoterol: Another beta-2 adrenergic receptor agonist used in the treatment of asthma and COPD.
Uniqueness: N-Benzyl Salbutamol Acetonide is unique due to the presence of the benzyl and acetonide groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Salbutamol. These modifications can potentially enhance its stability, bioavailability, and therapeutic efficacy.
特性
IUPAC Name |
2-[benzyl(tert-butyl)amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-22(2,3)24(14-17-9-7-6-8-10-17)15-20(25)18-11-12-21-19(13-18)16-26-23(4,5)27-21/h6-13,20,25H,14-16H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHOWFWXOFPFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)
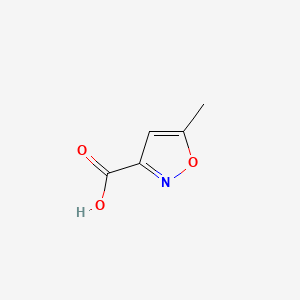
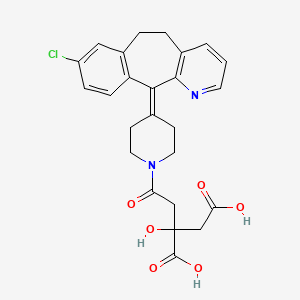
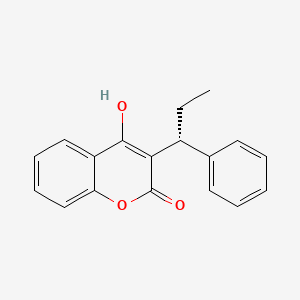
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
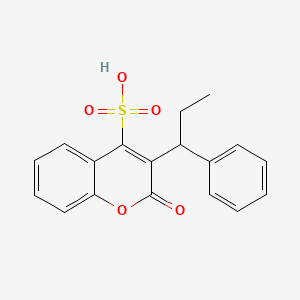

![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/new.no-structure.jpg)
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)
![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)
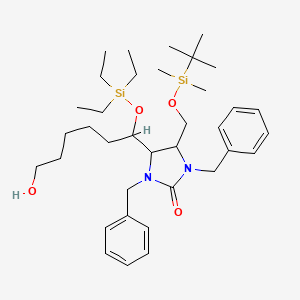
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)
